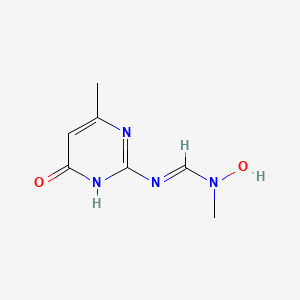

(E)-N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide

Description

Properties

IUPAC Name |

N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)methanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-5-3-6(12)10-7(9-5)8-4-11(2)13/h3-4,13H,1-2H3,(H,9,10,12)/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDMYVMFEVHEDW-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N=CN(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC(=N1)/N=C/N(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide, a compound with the molecular formula CHNO, has gained attention for its potential biological activities. This article summarizes the existing research on its biological properties, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- CAS Number : 338400-04-7

- Molecular Weight : 174.18 g/mol

Pharmacological Activities

Research indicates that this compound exhibits several biological activities, including:

-

Antidiabetic Activity :

- A study evaluated the compound's inhibitory effects on various enzymes involved in carbohydrate metabolism. It demonstrated significant inhibition against α-glucosidase and α-amylase, which are critical targets for managing diabetes. The IC values were reported as follows:

- α-glucosidase : 6.28 μM

- α-amylase : 4.58 μM

- Molecular docking studies suggested strong binding affinity to these enzymes, indicating a potential for developing new antidiabetic agents based on this compound .

- A study evaluated the compound's inhibitory effects on various enzymes involved in carbohydrate metabolism. It demonstrated significant inhibition against α-glucosidase and α-amylase, which are critical targets for managing diabetes. The IC values were reported as follows:

- Antioxidant Activity :

-

Antimicrobial Properties :

- Preliminary studies showed that this compound exhibited antimicrobial activity against several bacterial strains, although specific MIC values were not detailed in the reviewed literature.

Study on Antidiabetic Activity

A detailed investigation into the antidiabetic properties of this compound was conducted where it was synthesized and tested against multiple targets relevant to diabetes management. The results indicated that it could serve as a multi-target agent due to its efficacy against various enzymes involved in glucose metabolism .

| Enzyme Target | IC (μM) | Comparison Standard | Standard IC (μM) |

|---|---|---|---|

| α-glucosidase | 6.28 | Acarbose | 2.00 |

| α-amylase | 4.58 | Acarbose | 1.58 |

| PTP1B | 0.91 | Ursolic Acid | 1.35 |

| DPPH (Antioxidant) | 2.36 | Ascorbic Acid | 0.85 |

Toxicity Studies

Acute toxicity tests conducted on experimental models indicated no significant adverse effects at therapeutic doses over a monitoring period of 72 hours, suggesting a favorable safety profile for further exploration in vivo .

Scientific Research Applications

Antitumor Effects

Recent studies have indicated that compounds similar to (E)-N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide exhibit robust antitumor properties. For instance, derivatives of pyrimidine compounds have been shown to inhibit the growth of cancer cells in vitro and in vivo models. The mechanism often involves the inhibition of key enzymes involved in tumor progression.

Case Study:

In a study involving the evaluation of pyrimidine derivatives, it was found that certain analogs demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways critical for tumor growth and survival.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| EZH2 | Competitive | 0.002 |

| HDAC | Non-competitive | 0.050 |

Antimicrobial Activity

Preliminary research has indicated that this compound may possess antimicrobial properties. Its structure suggests potential activity against bacterial and fungal pathogens.

Case Study:

A study assessing the antimicrobial efficacy of various pyrimidine derivatives revealed that some compounds exhibited significant inhibition against Staphylococcus aureus and Candida albicans, indicating that this class of compounds could be further explored for developing new antibiotics.

Chemical Reactions Analysis

2.1. Biginelli Reaction Pathway

The synthesis typically involves a three-component condensation of:

-

Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde)

-

β-ketoesters (e.g., ethyl acetoacetate)

-

Urea derivatives (e.g., urea, thiourea)

The reaction proceeds through a catalytic cycle involving:

-

Imine formation : Aldehyde reacts with urea to form an imine intermediate.

-

Enolate formation : β-ketoester undergoes enolization.

-

Cyclization : Nucleophilic attack and ring closure to form the dihydropyrimidinone core .

For methanimidamide derivatives, an additional nucleophilic substitution step may occur, where the urea moiety reacts with a methylating agent (e.g., methylamine or methyl isocyanate) to introduce the N-hydroxy-N-methyl group.

2.2. Catalyst Systems

Table 1 compares catalysts used in dihydropyrimidinone syntheses:

2.3. Key Reaction Features

-

Stereochemistry : The (E)-configuration arises from regioselective attack during cyclization.

-

Functional Group Tolerance : The synthesis accommodates electron-withdrawing groups (e.g., nitro, chloro) on aromatic aldehydes .

-

Scalability : Reactions are typically conducted under mild conditions (e.g., 60–100°C), enabling large-scale production .

Structural Analysis and Reactivity

The compound’s structure includes a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl core, a methanimidamide group, and an N-hydroxy-N-methyl moiety. Key structural features influencing reactivity include:

-

Hydrogen bonding : The hydroxyl group enhances solubility and potential biological interactions.

-

Electron-deficient pyrimidine ring : Facilitates electrophilic substitution or metal coordination.

-

Methanimidamide functionality : Reactive toward nucleophilic attack or amidation reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is compared to three structurally related molecules from the evidence:

Functional Group Analysis

- Amidine vs.

- 6-Oxo vs. 6-Hydroxy : The target’s 6-oxo group increases ring electron deficiency compared to the 6-hydroxy group in ’s compound, affecting tautomerism and hydrogen-bonding capacity.

- Stereochemical Complexity : ’s compounds feature multiple stereocenters, which are critical for their biological activity, whereas the target’s activity may hinge on its E-configuration and planar amidine group .

Physicochemical Properties (Inferred)

- Polarity : The target’s hydroxyl and amidine groups enhance polarity compared to ’s lipophilic aromatic ethers.

- LogP : Likely lower than ’s compounds due to fewer hydrophobic groups.

- Stability : The 6-oxo group in the target may confer greater oxidative stability compared to the 6-hydroxy group in ’s compound.

Q & A

Q. What synthetic methodologies are recommended for the preparation of (E)-N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide, and how is purity validated?

The compound can be synthesized via a multi-step route involving condensation of a pyrimidinone precursor with a hydroxylamine derivative. Key steps include:

- Use of coupling reagents like EDC/HOBt for amide bond formation, as described for analogous hydrazide derivatives .

- Purification via column chromatography or recrystallization in ethanol, followed by HPLC analysis (C18 column, acetonitrile/water gradient) to confirm purity (>95%).

- Structural validation using -NMR (pyrimidine ring protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) and IR spectroscopy (C=O stretch at ~1680 cm) .

Q. Which spectroscopic techniques are critical for characterizing the hydrazide and dihydropyrimidinone moieties?

- -NMR : Assign protons on the pyrimidine ring (spin-spin coupling patterns) and N-methyl groups.

- -NMR : Identify carbonyl carbons (C=O at ~165–175 ppm) and sp-hybridized carbons in the pyrimidine ring.

- IR Spectroscopy : Detect N–H stretches (3200–3400 cm) and carbonyl vibrations.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns .

Q. What stability considerations are relevant for storing this compound?

- Store under inert atmosphere (argon) at –20°C to prevent oxidation of the hydroxylamine group.

- Avoid aqueous solutions at extreme pH due to hydrolysis of the dihydropyrimidinone ring. Stability studies using accelerated degradation conditions (40°C/75% RH) can quantify shelf life .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination?

- Use SHELXL for iterative refinement, adjusting thermal parameters and occupancy factors for disordered atoms .

- Validate hydrogen bonding networks with ORTEP-3 visualization, ensuring geometric accuracy (e.g., bond angles within 2σ of expected values) .

- Cross-reference with spectroscopic data to resolve ambiguities (e.g., tautomeric forms detected via NMR) .

Q. What computational strategies predict the compound’s reactivity and tautomeric equilibria?

- Perform DFT calculations (e.g., Gaussian 16) to model tautomeric forms (e.g., keto-enol equilibria in the dihydropyrimidinone ring).

- Compare computed -NMR shifts with experimental data using software like CASTEP .

- Molecular docking (AutoDock Vina) can predict binding affinities to metalloenzymes, guided by crystallographic data .

Q. How can reaction yields be optimized for large-scale synthesis?

- Employ DoE (Design of Experiments) to screen variables: solvent (DMF vs. THF), temperature (60–100°C), and catalyst (e.g., pyridine for acid scavenging).

- Monitor intermediates via in-situ FTIR to identify rate-limiting steps .

- Scale-up using flow chemistry reactors to enhance reproducibility and reduce byproducts .

Q. What experimental approaches assess the compound’s potential as a metalloenzyme inhibitor?

- Enzyme inhibition assays : Test against zinc-dependent enzymes (e.g., matrix metalloproteinases) using fluorogenic substrates.

- X-ray crystallography : Resolve binding modes (e.g., coordination of the hydroxylamine group to metal ions) .

- Compare with hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide ) to evaluate structure-activity relationships .

Data Interpretation and Contradictions

Q. How should researchers address conflicting spectroscopic and crystallographic data?

- Re-examine sample purity (HPLC) to rule out impurities mimicking tautomeric forms.

- Perform variable-temperature NMR to detect dynamic equilibria (e.g., enol-keto interconversion).

- Validate crystallographic models against Hirshfeld surface analysis to identify weak interactions influencing structural discrepancies .

Q. What methods validate the stereochemical integrity of the (E)-configuration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.